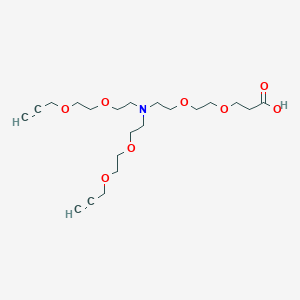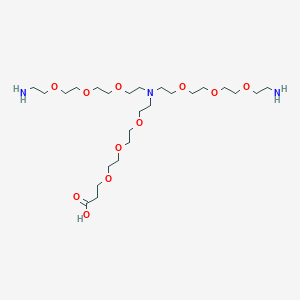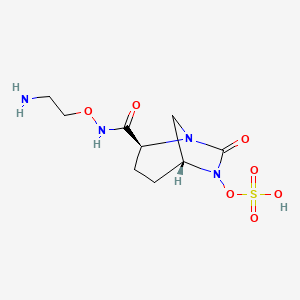
N-Boc-N-bis(PEG3-OH)
Descripción general
Descripción
“N-Boc-N-bis(PEG3-OH)” is a branched PEG derivative with two terminal hydroxy groups and a Boc protected amino group . The hydroxy groups enable further derivatization or replacement with other reactive functional groups .
Molecular Structure Analysis
The molecular formula of “N-Boc-N-bis(PEG3-OH)” is C21H43NO10 . Its molecular weight is 469.6 g/mol . The IUPAC name is tert-butyl N,N-bis[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl]carbamate .Chemical Reactions Analysis
The hydroxy groups in “N-Boc-N-bis(PEG3-OH)” can be further derivatized or replaced with other reactive functional groups . The Boc protected amines can be deprotected under acidic conditions .Physical And Chemical Properties Analysis
“N-Boc-N-bis(PEG3-OH)” has a molecular weight of 469.6 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 10 . It has a rotatable bond count of 24 . Its topological polar surface area is 125 Ų .Aplicaciones Científicas De Investigación
Bio-conjugation
“N-Boc-N-bis(PEG3-OH)” can be used as a linker for bio-conjugation . It contains two hydroxy groups and a Boc protected amino group . The hydroxy groups can be further derivatized or replaced with other reactive functional groups .
Synthesis of Azide-Containing Compounds
“N-Boc-N-bis(PEG3-OH)” can potentially be used in the synthesis of azide-containing compounds. Azides are useful in click chemistry, a type of chemical reaction that is widely used in drug discovery and materials science .
Proteomics Research
The Boc protected amino group in “N-Boc-N-bis(PEG3-OH)” can be deprotected under acidic conditions . This property can be useful in proteomics research, where the study of proteins often requires the manipulation of amino groups.
Mecanismo De Acción
Target of Action
N-Boc-N-bis(PEG3-OH) is a branched PEG derivative with two terminal hydroxy groups and a Boc protected amino group . The primary targets of this compound are proteins and biotin, as it can be used for their conjugation .
Mode of Action
The hydroxy groups of N-Boc-N-bis(PEG3-OH) enable further derivatization or replacement with other reactive functional groups . The Boc protected amino group can be deprotected under acidic conditions . This allows the compound to interact with its targets and induce changes.
Biochemical Pathways
It’s known that the compound can be used as a building block for synthesizing polymer-based materials . This suggests that it may influence pathways related to protein synthesis and modification.
Pharmacokinetics
The hydrophilic peg linker together with the tertiary amine spacer drastically increases the water solubility of the compound . This could potentially enhance its bioavailability.
Result of Action
The molecular and cellular effects of N-Boc-N-bis(PEG3-OH) are largely dependent on the proteins or biotin it is conjugated with. By enabling further derivatization or replacement with other reactive functional groups, it can modify the function and properties of these targets .
Action Environment
The action, efficacy, and stability of N-Boc-N-bis(PEG3-OH) can be influenced by environmental factors such as pH, as the Boc protected amino group can be deprotected under acidic conditions . Additionally, its solubility in both water and organic solvents suggests that it can function effectively in a variety of biological and chemical environments.
Propiedades
IUPAC Name |
tert-butyl N,N-bis[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H43NO10/c1-21(2,3)32-20(25)22(4-8-26-12-16-30-18-14-28-10-6-23)5-9-27-13-17-31-19-15-29-11-7-24/h23-24H,4-19H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKRPLRNWLDABDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCOCCOCCOCCO)CCOCCOCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H43NO10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Boc-N-bis(PEG3-OH) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-(2-aminoethyl)-N'-[[4-[[bis(2-aminoethyl)amino]methyl]phenyl]methyl]ethane-1,2-diamine;hydrochloride](/img/structure/B609388.png)










![7-[(4a,9-dihydroxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ylidene)hydrazinylidene]-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol;dihydrochloride](/img/structure/B609408.png)

